N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and a carboxamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazine-2-carbonyl intermediate: This step involves the reaction of pyrazine with a suitable acylating agent under controlled conditions.
Introduction of the azetidine ring: The azetidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution mechanism.
Attachment of the 2-(methylthio)phenyl group: This step involves the coupling of the 2-(methylthio)phenyl group to the azetidine ring, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl, pyrazine, or azetidine rings.
Other azetidine derivatives: Compounds containing the azetidine ring but with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-23-14-5-3-2-4-12(14)19-15(21)11-9-20(10-11)16(22)13-8-17-6-7-18-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQWYELRTFYEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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